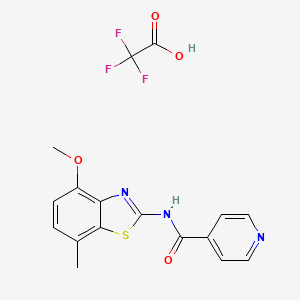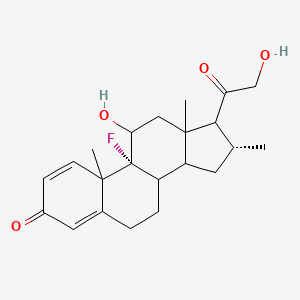![molecular formula C22H30N4O3 B10763923 (2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide](/img/structure/B10763923.png)
(2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ML183 is a small molecule drug that functions as an inhibitor of apoptosis (IAP) protein family antagonists. It was initially developed by the Sanford Burnham Prebys Medical Discovery Institute. The compound is primarily researched for its potential therapeutic applications in treating neoplasms, which are abnormal growths of tissue that can lead to cancer .
準備方法
The preparation of ML183 involves several synthetic routes and reaction conditions. The specific details of these methods are often proprietary and not fully disclosed in public literature. general synthetic routes for small molecule drugs typically involve:
Synthesis of the Core Structure: This step involves creating the basic molecular framework of ML183 through a series of chemical reactions.
Functional Group Modifications: Various functional groups are added or modified to enhance the compound’s biological activity and stability.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Industrial production methods for small molecule drugs like ML183 often involve large-scale chemical synthesis in batch reactors, followed by purification and quality control processes to ensure the compound meets regulatory standards .
化学反応の分析
ML183 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from ML183, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the ML183 molecule with different functional groups .
科学的研究の応用
ML183 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of apoptosis pathways and the role of IAP proteins in cell death.
Biology: Employed in research to understand the mechanisms of cell survival and death, particularly in cancer cells.
Medicine: Investigated for its potential therapeutic effects in treating various types of cancer by promoting the death of cancer cells.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
作用機序
ML183 exerts its effects by antagonizing the IAP protein family, which plays a crucial role in inhibiting apoptosis. By binding to these proteins, ML183 prevents them from blocking the apoptotic pathways, thereby promoting cell death. This mechanism is particularly useful in cancer therapy, where the goal is to induce the death of cancerous cells. The molecular targets of ML183 include various IAP proteins, and the pathways involved are primarily the intrinsic and extrinsic apoptotic pathways .
類似化合物との比較
ML183 is unique compared to other IAP antagonists due to its specific binding affinity and selectivity for certain IAP proteins. Similar compounds include:
SM-164: Another IAP antagonist with a different binding profile and potency.
LCL161: A small molecule that also targets IAP proteins but has a different chemical structure and mechanism of action.
GDC-0152: An IAP antagonist with a broader spectrum of activity against various IAP proteins.
The uniqueness of ML183 lies in its specific molecular interactions and the resulting biological effects, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C22H30N4O3 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C22H30N4O3/c1-13(2)19(26-20(27)14(3)23-5)22(29)24-15(4)21(28)25-18-12-8-10-16-9-6-7-11-17(16)18/h6-15,19,23H,1-5H3,(H,24,29)(H,25,28)(H,26,27)/t14-,15-,19-/m0/s1 |
InChIキー |
JSZPIOJRNMIRQD-DOXZYTNZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NC1=CC=CC2=CC=CC=C21)NC |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C(C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B10763850.png)


![1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B10763883.png)
![N-[4-[[2-(benzotriazol-1-yl)acetyl]-(thiophen-3-ylmethyl)amino]phenyl]cyclopropanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763884.png)

![1-[2-[[(2-Chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B10763897.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10763903.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine](/img/structure/B10763907.png)
![N-[3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-yl]acetamide](/img/structure/B10763916.png)
![1-[5-[4-(Methylthio)phenyl]-2-thiazolyl]-4-piperidinecarboxamide](/img/structure/B10763924.png)

![N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B10763939.png)
